Technical Whitepaper: 3-Bromo-4-fluoro-5-hydroxyaniline – Structural Dynamics, Properties, and Synthetic Applications
Technical Whitepaper: 3-Bromo-4-fluoro-5-hydroxyaniline – Structural Dynamics, Properties, and Synthetic Applications
Executive Summary
In modern rational drug design, poly-substituted aromatic rings serve as foundational building blocks for developing highly specific therapeutics. 3-Bromo-4-fluoro-5-hydroxyaniline (also formally recognized by its IUPAC name,[1]) is a highly functionalized, tri-substituted aniline derivative. Registered under CAS Number 1779831-28-5 [2], this scaffold is a privileged intermediate in medicinal chemistry. Its unique combination of a metabolic-blocking fluorine atom, a cross-coupling-ready bromine atom, and two distinct hydrogen-bonding handles (-OH and -NH₂) makes it an invaluable asset for synthesizing kinase inhibitors, novel agrochemicals, and complex heterocyclic pharmacophores.
This technical guide provides an in-depth analysis of its chemical properties, structural dynamics, and field-proven methodologies for its application in advanced organic synthesis.
Chemical Structure & Molecular Dynamics
The strategic placement of four distinct substituents on the benzene ring creates a highly specific electronic and steric environment. Understanding these dynamics is critical for predicting reactivity and pharmacokinetic behavior:
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5-Amino Group (-NH₂): Acts as a strong electron-donating group (EDG) via resonance. It is the primary nucleophilic center for amidation, alkylation, or conversion into a diazonium salt.
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1-Hydroxy Group (-OH): Serves as a critical hydrogen bond donor and acceptor. In biological targets, this group often anchors the molecule within kinase hinge regions.
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4-Fluoro Group (-F): Highly electronegative and metabolically robust. Its primary role is to block Cytochrome P450-mediated oxidation at the para position relative to the amine. Furthermore, its strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the adjacent hydroxyl group, enhancing its acidity and altering the molecule's overall lipophilicity.
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3-Bromo Group (-Br): Provides a chemically orthogonal handle. Because the C-Br bond is weaker than the C-F bond, it selectively undergoes oxidative addition with transition metals, making it the designated site for structural elongation.
Fig 1: Molecular reactivity map highlighting the functional handles of the core scaffold.
Physical and Chemical Properties
Commercial batches of this scaffold typically achieve a standard purity of ≥98%, which is rigorously verified through a combination of NMR, HPLC, and GC analyses[3]. Below is a consolidated table of its quantitative properties.
| Property | Value | Source / Method |
| Common Name | 3-Bromo-4-fluoro-5-hydroxyaniline | Industry Standard |
| IUPAC Name | 5-Amino-3-bromo-2-fluorophenol | IUPAC Nomenclature[4] |
| CAS Registry Number | 1779831-28-5 | /[2][3] |
| Molecular Formula | C₆H₅BrFNO | Elemental Analysis[3] |
| Molecular Weight | 206.01 g/mol | Calculated[3] |
| Exact Mass | 204.9538 Da | Monoisotopic |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Cheminformatics Prediction |
| Hydrogen Bond Donors / Acceptors | 2 / 3 | Structural Analysis |
| Physical State | Solid (Off-white to brown powder) | Empirical Observation |
Analytical & Quality Control Protocols
Halogenated aminophenols are susceptible to oxidative degradation (forming azo/azoxy dimers or quinone imines) if exposed to prolonged light or atmospheric oxygen. The following self-validating LC-MS protocol is designed to confirm structural integrity prior to downstream synthesis.
Protocol: LC-MS Validation of the Core Scaffold
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Causality: Utilizing a slightly acidic mobile phase ensures complete protonation of the amine group, yielding a strong [M+H]⁺ signal, while the C18 column resolves any polar oxidative degradants from the main peak.
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Step 1 (Sample Prep): Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol. Sonicate for 2 minutes. Dilute 1:10 in the initial mobile phase.
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Step 2 (Column): Equip a C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm).
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Step 3 (Mobile Phase): Solvent A = 0.1% Formic Acid in Water; Solvent B = 0.1% Formic Acid in Acetonitrile.
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Step 4 (Gradient): Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Step 5 (Detection & Validation Checkpoint): Monitor UV at 254 nm. In the MS (ESI+ mode), identify the distinct isotopic doublet at m/z 205.9 and m/z 207.9 in a 1:1 ratio, which is the definitive signature of a single bromine atom.
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Self-Validation: If the 205.9/207.9 doublet is absent but a dominant peak at m/z 126.1 is observed, spontaneous debromination has occurred. The batch must be discarded.
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Synthetic Methodologies & Workflows
The most common application of 3-bromo-4-fluoro-5-hydroxyaniline is as an electrophile in Palladium-catalyzed cross-coupling reactions.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
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Causality: Free amines and hydroxyls can coordinate with Palladium, potentially poisoning the catalyst or participating in competing Buchwald-Hartwig aminations. Pre-protection is often required. Furthermore, the bidentate ligand (dppf) is chosen because its large bite angle accelerates the reductive elimination step, pushing the catalytic cycle forward despite steric hindrance from the adjacent fluorine atom.
Fig 2: Standard synthetic workflow for functionalizing the C3 position via Suzuki coupling.
Step-by-Step Procedure:
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Protection: Treat the scaffold (1.0 equiv) with Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) and DMAP (0.1 equiv) in THF to globally protect the -NH₂ and -OH groups.
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Reagent Charging: In an oven-dried Schlenk flask, combine the protected intermediate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv).
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).
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Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M). Note: Water is essential to dissolve the inorganic base and form the active boronate complex required for transmetalation.
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Reaction: Purge the system with Nitrogen (3x). Heat the mixture to 90 °C for 12 hours.
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Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the emergence of a highly UV-active product spot indicates successful coupling. If black palladium precipitates within the first hour, catalyst poisoning has occurred; halt the reaction and verify the efficacy of the preceding Boc protection step.
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Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C to remove the Boc groups, yielding the functionalized API.
References
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ChemSrc Database. "3-Bromo-4-fluoro-5-hydroxyaniline CAS 1779831-28-5 Properties and Synonyms." ChemSrc. Available at: [Link]
Sources
- 1. CAS:1779831-28-55-Amino-3-bromo-2-fluorophenol-毕得医药 [bidepharm.com]
- 2. 1780161-12-7_CAS号:1780161-12-7_2-[2-(4-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid - 化源网 [chemsrc.com]
- 3. CAS:1779831-28-55-Amino-3-bromo-2-fluorophenol-毕得医药 [bidepharm.com]
- 4. 1016234-89-1|2-Amino-4-bromo-5-fluorophenol|BLD Pharm [bldpharm.com]
